6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with the molecular formula C16H15NO5S It is known for its unique structure, which includes a pyrrolo[1,2-c][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable diketone can lead to the formation of the pyrrolo[1,2-c][1,3]thiazole ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Thiazole derivatives : These include compounds with similar thiazole ring structures but different substituents.
- Pyrrolopyrazine derivatives : Compounds with a similar pyrrolo ring system but different heterocyclic components .
Uniqueness
What sets 6,7-dimethyl 2-oxo-5-phenyl-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-oxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(18)12-11-8-23(20)9-17(11)14(13(12)16(19)22-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBAKKLFSUCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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